5-Bromoquinazoline-8-carbaldehyde

描述

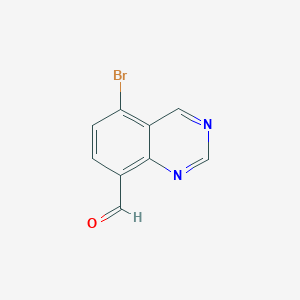

5-Bromoquinazoline-8-carbaldehyde (CAS: 1445781-43-0) is a brominated heterocyclic compound with the molecular formula C₉H₅BrN₂O and a molecular weight of 237.05 g/mol . It features a quinazoline core—a bicyclic structure with two nitrogen atoms at positions 1 and 3—substituted by a bromine atom at position 5 and an aldehyde group at position 6. It is commercially available with unspecified purity and storage conditions, and it can be shipped globally from suppliers in China, the US, India, and Germany .

属性

分子式 |

C9H5BrN2O |

|---|---|

分子量 |

237.05 g/mol |

IUPAC 名称 |

5-bromoquinazoline-8-carbaldehyde |

InChI |

InChI=1S/C9H5BrN2O/c10-8-2-1-6(4-13)9-7(8)3-11-5-12-9/h1-5H |

InChI 键 |

DJVLTFWZJRRQLD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C=NC=NC2=C1C=O)Br |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural Features of Brominated Heterocyclic Aldehydes

| Compound Name | Core Structure | Substituents | Molecular Formula | CAS Number |

|---|---|---|---|---|

| 5-Bromoquinazoline-8-carbaldehyde | Quinazoline | Br (C5), CHO (C8) | C₉H₅BrN₂O | 1445781-43-0 |

| 5-Bromoquinoline-8-carbaldehyde | Quinoline | Br (C5), CHO (C8) | C₁₀H₆BrNO | 885267-41-4 |

| 8-Bromoquinoxaline-5-carbaldehyde | Quinoxaline | Br (C8), CHO (C5) | C₉H₅BrN₂O | 2101944-50-5 |

| 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | Quinoline | Br (C5), OH (C8), COOH (C7) | C₁₀H₆BrNO₃ | L030164 (Cat. No.) |

- Quinazoline vs. Quinoline vs. Quinoxaline: Quinazoline has two nitrogen atoms at positions 1 and 3. Quinoline has one nitrogen at position 1. Quinoxaline has two adjacent nitrogen atoms at positions 1 and 2 .

- Isomerism: this compound and 8-Bromoquinoxaline-5-carbaldehyde share the same molecular formula (C₉H₅BrN₂O) but differ in ring structure and substituent positions, making them structural isomers .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

| Compound Name | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) | Solubility |

|---|---|---|---|---|---|

| This compound | 237.05 | N/A | N/A | N/A | Organic solvents |

| 5-Bromoquinoline-8-carbaldehyde | 236.068 | N/A | N/A | N/A | Organic solvents |

| 8-Bromoquinoxaline-5-carbaldehyde | 237.05 | 1.719 | 380.6 | 184.0 | Organic solvents |

| 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | 268.07 | N/A | N/A | N/A | Polar solvents |

- Aldehyde vs.

- Thermal Stability: 8-Bromoquinoxaline-5-carbaldehyde has a high predicted boiling point (380.6°C), suggesting stability under high-temperature conditions .

Commercial Availability and Pricing

- 5-Bromoquinoline-8-carbaldehyde: Priced at $115/g (Santa Cruz Biotechnology), with bulk discounts available .

- 8-Bromoquinoxaline-5-carbaldehyde: Sold by American Elements, with pricing tailored to volume and purity requirements .

- This compound: Availability is region-dependent, with temporary stock shortages noted .

常见问题

Q. How can conflicting results in the biological activity of this compound derivatives be rationalized?

- Methodological Answer :

- Resource Conservation Theory : Evaluate if short-term efficacy (e.g., kinase inhibition) depletes cellular resources, leading to long-term toxicity.

- Mechanistic Studies : Use CRISPR screens to identify genetic modifiers of compound sensitivity.

- Reference : Apply cognitive activation theory (CATS) to model stress-response pathways in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。